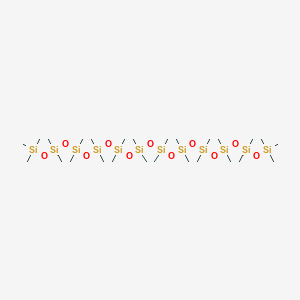

Dodecasiloxane, hexacosamethyl-

Description

Dodecamethylcyclohexasiloxane (D6), with the chemical formula C₁₂H₃₆O₆Si₆ and molecular weight 444.92 g/mol, is a cyclic organosiloxane characterized by six silicon atoms arranged in a hexagonal ring structure. It is a colorless liquid with a density of 0.959 g/cm³, boiling point of 245°C, and extremely low water solubility (5.1 μg/L at 23°C) . Its low surface energy and high thermal stability make it a key component in silicone oils, rubbers, and personal care products, where it enhances texture and spreadability .

Properties

CAS No. |

2471-08-1 |

|---|---|

Molecular Formula |

C26H78O11Si12 |

Molecular Weight |

903.9 g/mol |

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |

InChI |

InChI=1S/C26H78O11Si12/c1-38(2,3)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)37-49(25,26)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(4,5)6/h1-26H3 |

InChI Key |

CJRWALLMSORFIV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of dodecasiloxane, hexacosamethyl- typically involves the hydrolysis and condensation of organosilicon compounds. One common method includes the reaction of methyltrichlorosilane with water, followed by a series of condensation reactions to form the desired siloxane structure . Industrial production methods often utilize controlled hydrolysis and polymerization processes to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Dodecasiloxane, hexacosamethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silanol groups.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

Substitution: It can undergo substitution reactions where organic groups attached to silicon atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecasiloxane, hexacosamethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic and inorganic reactions.

Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.

Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility and stability.

Mechanism of Action

The mechanism of action of dodecasiloxane, hexacosamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The silicon-oxygen bonds in the compound provide high thermal and chemical stability, which is crucial for its effectiveness in various applications .

Comparison with Similar Compounds

Table 1: Key Properties of D6 and Analogous Siloxanes

| Compound Name (CAS) | Structure | Molecular Weight | Boiling Point (°C) | Water Solubility (μg/L) | Viscosity (cSt) |

|---|---|---|---|---|---|

| D6 (540-97-6) | Cyclic (Si₆) | 444.92 | 245 | 5.1 | N/A |

| Hexamethyldisiloxane (107-46-0) | Linear (Si₂) | 162.38 | 101 | 1.4 | 0.65 |

| Octamethyltrisiloxane (107-51-7) | Linear (Si₃) | 236.53 | 152 | 0.5 | 1.04 |

| Decamethyltetrasiloxane (141-62-8) | Linear (Si₄) | 310.75 | 194 | <1 | 2.3 |

| Cyclopentasiloxane (541-02-6) | Cyclic (Si₅) | 370.78 | 210 | 17 | 4.0 |

Key Observations :

- Cyclic vs. Linear : Cyclic siloxanes (e.g., D6, cyclopentasiloxane) exhibit higher boiling points and lower water solubility compared to linear analogs (e.g., hexamethyldisiloxane, octamethyltrisiloxane) due to their rigid structures and reduced polarity .

- Volatility : Linear siloxanes with fewer silicon atoms (e.g., hexamethyldisiloxane) are more volatile, making them suitable for transient applications like cosmetics .

- Viscosity : Linear siloxanes generally have lower viscosities, while cyclic variants like D6 are valued for their lubricating properties in high-temperature environments .

Environmental Impact

- Linear siloxanes (e.g., HMDSO) degrade more rapidly but still require monitoring due to volatility and occupational exposure hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.